1-[(2-Bromophenyl)methyl]-1,4-diazepane 1-[(2-Bromophenyl)methyl]-1,4-diazepane
Brand Name: Vulcanchem
CAS No.: 1016516-79-2
VCID: VC8035961
InChI: InChI=1S/C12H17BrN2/c13-12-5-2-1-4-11(12)10-15-8-3-6-14-7-9-15/h1-2,4-5,14H,3,6-10H2
SMILES: C1CNCCN(C1)CC2=CC=CC=C2Br
Molecular Formula: C12H17BrN2
Molecular Weight: 269.18 g/mol

1-[(2-Bromophenyl)methyl]-1,4-diazepane

CAS No.: 1016516-79-2

Cat. No.: VC8035961

Molecular Formula: C12H17BrN2

Molecular Weight: 269.18 g/mol

* For research use only. Not for human or veterinary use.

1-[(2-Bromophenyl)methyl]-1,4-diazepane - 1016516-79-2

Specification

CAS No. 1016516-79-2
Molecular Formula C12H17BrN2
Molecular Weight 269.18 g/mol
IUPAC Name 1-[(2-bromophenyl)methyl]-1,4-diazepane
Standard InChI InChI=1S/C12H17BrN2/c13-12-5-2-1-4-11(12)10-15-8-3-6-14-7-9-15/h1-2,4-5,14H,3,6-10H2
Standard InChI Key FOXINVXXOPLSFX-UHFFFAOYSA-N
SMILES C1CNCCN(C1)CC2=CC=CC=C2Br
Canonical SMILES C1CNCCN(C1)CC2=CC=CC=C2Br

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

1-[(2-Bromophenyl)methyl]-1,4-diazepane belongs to the diazepane family, a class of heterocyclic compounds containing a seven-membered ring with two nitrogen atoms. Its systematic IUPAC name, 1-[(2-bromophenyl)methyl]-1,4-diazepane, reflects the substitution pattern: a 2-bromobenzyl group is attached to the nitrogen at position 1 of the diazepane ring . Alternative synonyms include 1-(2-Bromobenzyl)-1,4-diazepane and MFCD07383231, the latter being a registry identifier from the MDL database .

Molecular Formula: C₁₂H₁₇BrN₂
Molecular Weight: 269.18 g/mol

Structural Representation

The compound’s structure is defined by:

  • A 1,4-diazepane ring (a saturated seven-membered ring with nitrogen atoms at positions 1 and 4).

  • A 2-bromobenzyl group (-CH₂-C₆H₄-Br) attached to the nitrogen at position 1.

The SMILES notation for the compound is C1CNCCN(C1)CC2=CC=CC=C2Br, which encodes the connectivity of atoms . The InChIKey, FOXINVXXOPLSFX-UHFFFAOYSA-N, serves as a unique identifier for computational and database searches .

Table 1: Key Structural Identifiers

PropertyValueSource
IUPAC Name1-[(2-bromophenyl)methyl]-1,4-diazepane
SMILESC1CNCCN(C1)CC2=CC=CC=C2Br
InChIKeyFOXINVXXOPLSFX-UHFFFAOYSA-N
Molecular FormulaC₁₂H₁₇BrN₂
CAS Registry Number1016516-79-2

Physicochemical Properties

Computational analyses provide insights into the compound’s behavior in biological and chemical systems:

Partition Coefficient (LogP)

The XLogP3-AA value of 2.2 indicates moderate lipophilicity, suggesting reasonable membrane permeability . This property is critical for drug candidates, as it influences absorption and distribution.

Hydrogen Bonding Capacity

  • Hydrogen Bond Donor Count: 1 (from the secondary amine in the diazepane ring) .

  • Hydrogen Bond Acceptor Count: 2 (the two nitrogen atoms) .

These values imply limited polar interactions, consistent with its lipophilic nature.

Topological Polar Surface Area (TPSA)

The TPSA of 15.3 Ų further supports low polarity, aligning with its potential to cross biological membranes .

Table 2: Computed Physicochemical Properties

PropertyValueRelevanceSource
XLogP3-AA2.2Predicts lipid solubility
TPSA15.3 ŲIndicates membrane permeability
Rotatable Bond Count2Influences conformational flexibility
Heavy Atom Count15Correlates with molecular complexity
CompoundStructureTherapeutic AreaSource
1-[(2-Bromophenyl)methyl]-1,4-diazepaneDiazepane + 2-bromobenzylResearch chemical
OxaliplatinPlatinum-based complexColorectal cancer
DasatinibThiazole-carboxamideLeukemia

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